(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
Description
The compound (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone features a piperazine core linked to a 5-methylisoxazole moiety via a methanone bridge and a tetrazole-methyl group substituted with a 4-methoxyphenyl ring. This structure combines heterocyclic motifs known for pharmacological relevance:
- Tetrazole: Acts as a bioisostere for carboxylic acids, enhancing metabolic stability .
- Piperazine: Improves solubility and bioavailability in CNS-targeting drugs .
- Isoxazole: Contributes to kinase inhibition and metabolic resistance due to its aromatic stability.
Synthesis likely follows SN2 alkylation routes, as seen in analogous tetrazole-piperazine derivatives (e.g., reaction of bromoethanone intermediates with tetrazole-thiols under basic conditions) . Structural elucidation would employ NMR and crystallography, standard for such heterocycles .
Properties
IUPAC Name |
[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O3/c1-13-11-16(20-28-13)18(26)24-9-7-23(8-10-24)12-17-19-21-22-25(17)14-3-5-15(27-2)6-4-14/h3-6,11H,7-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKSRAOJEURMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as isoxazole derivatives, have been found to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects.
Mode of Action
Compounds with similar structures, such as tetrazole derivatives, can interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to their wide range of biological activities.
Pharmacokinetics
It’s worth noting that tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects.
Biological Activity
The compound (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a synthetic derivative that belongs to a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 318.36 g/mol
- Key Functional Groups :
- Piperazine ring
- Tetrazole moiety
- Isoxazole ring
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of tetrazole-based compounds. For instance, compounds containing tetrazole rings have been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds often range from 0.1 to 3.2 µg/mL, indicating strong antimicrobial properties .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A | 0.8 | Staphylococcus aureus |
| Compound B | 1.2 | E. coli |
| Compound C | 2.5 | Pseudomonas aeruginosa |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes, such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's, while urease inhibitors are significant in managing urinary infections.
- AChE Inhibition : Compounds similar to this compound have demonstrated IC₅₀ values ranging from 0.63 to 6.28 µM, indicating potent AChE inhibition compared to standard references .
| Compound | IC₅₀ (µM) | Target Enzyme |
|---|---|---|
| Compound D | 2.14 | AChE |
| Compound E | 0.63 | Urease |
The biological activity of this compound is believed to arise from its ability to bind to specific receptors and enzymes within biological systems. The presence of the piperazine and tetrazole moieties allows for diverse interactions at the molecular level, which can modulate various biochemical pathways.
Binding Studies
Molecular docking studies have been employed to elucidate the binding interactions between the compound and target proteins. These studies suggest that the compound may fit well into the active sites of certain enzymes, thereby inhibiting their function and leading to therapeutic effects .
Case Studies
Several case studies have illustrated the effectiveness of related compounds in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that a structural analog of this compound exhibited superior antimicrobial activity compared to traditional antibiotics, suggesting its potential as a new antimicrobial agent .
- Neuroprotective Effects : Research involving similar piperazine derivatives indicated neuroprotective effects in animal models, supporting further investigation into their use for neurodegenerative diseases .
Comparison with Similar Compounds
Structural Features
Key differences in substituents and core scaffolds influence physicochemical and hypothetical biological properties:
Hypothetical Physicochemical Properties
- Solubility : The target’s methoxy group likely increases aqueous solubility compared to chloro/fluoro analogs (e.g., ) but may reduce membrane permeability versus lipophilic derivatives .
- Metabolic Stability : Tetrazole and isoxazole rings resist oxidative metabolism, contrasting with thiazole () or pyrazole () cores .
Preparation Methods
Ugi Tetrazole Four-Component Reaction (UT-4CR)
The UT-4CR is a one-pot method combining an aldehyde, amine, isocyanide, and trimethylsilyl azide (TMSN₃) to form 1,5-disubstituted tetrazoles. For the target compound:
- Aldehyde : 4-Methoxybenzaldehyde.
- Amine : Benzylamine (or protected piperazine derivative).
- Isocyanide : Methyl isocyanide (to introduce the methylene bridge).
- Azide Source : TMSN₃ in methanol or trifluoroethanol.
Reaction Conditions :
- Solvent: Methanol or biphasic water-chloroform.
- Temperature: Room temperature (20–25°C).
- Time: 2–24 hours.
- Yield: 60–85% for analogous tetrazoles.
Mechanistic Insight :
TMSN₃ reacts with the nitrilium ion intermediate formed from the aldehyde and amine, leading to tetrazole cyclization. The exothermic nature necessitates controlled addition under cooling.
Solid-Phase Tetrazole Synthesis (SP-UT-4CR)
Solid-supported UT-4CR enables facile purification:
- Resin Functionalization : Wang resin-bound amines react with 4-methoxybenzaldehyde, methyl isocyanide, and TMSN₃.
- Cleavage : Trifluoroacetic acid (TFA) in dichloromethane releases the tetrazole-methyl intermediate.
Advantages :
Piperazine Functionalization
Nucleophilic Substitution
The tetrazole-methyl bromide reacts with piperazine under basic conditions:
Reductive Amination
Alternative route for piperazine incorporation:
- Aldehyde Intermediate : Oxidize tetrazole-methyl alcohol to aldehyde (CrO₃/H₂SO₄).
- Reductive Amination : Piperazine, NaBH₃CN, methanol, RT.
Synthesis of 5-Methylisoxazol-3-yl Methanone
1,3-Dipolar Cycloaddition
Friedel-Crafts Acylation
Introduce methanone via acylation:
- Isoxazole Activation : 5-Methylisoxazole + AlCl₃.
- Acylation : Acetic anhydride, 0°C → RT.
Final Coupling: Piperazine-Isoxazole Methanone Conjugation
Carbodiimide-Mediated Amide Bond Formation
Schotten-Baumann Reaction
Alternative for acid chloride intermediates:
- Acid Chloride Synthesis : SOCl₂, reflux.
- Coupling : Piperazine-tetrazole, NaOH, H₂O/CH₂Cl₂.
Optimization Challenges and Solutions
Regioselectivity in Tetrazole Formation
Piperazine Protecting Groups
Isoxazole Stability
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| UT-4CR + SP | Tetrazole formation | 85 | 95 | High |
| Reductive Amination | Piperazine coupling | 75 | 90 | Moderate |
| Schotten-Baumann | Methanone conjugation | 70 | 85 | High |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
- Multi-Step Synthesis : Begin with precursor synthesis of the tetrazole and isoxazole moieties. For example, tetrazole derivatives are often synthesized via [3+2] cycloaddition between nitriles and sodium azide under acidic conditions. Piperazine intermediates can be alkylated using reductive amination or nucleophilic substitution .
- Optimization Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity during coupling steps.
- Catalysts : Employ Pd-mediated cross-coupling for aryl-aryl bond formation (e.g., Suzuki-Miyaura for isoxazole-tetrazole linkage) .
- Temperature Control : Maintain reflux conditions (80–120°C) for cyclization steps, monitored via TLC .
- Yield Improvement : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side products .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry of the tetrazole and isoxazole rings. For example, the methoxyphenyl group shows a singlet at ~3.8 ppm for the OCH protons .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (expected [M+H] ~423.18 g/mol) and fragmentation patterns .
- X-Ray Crystallography : Resolve stereochemical ambiguities. Crystallize the compound in ethanol/water (1:1) to obtain single crystals. Data collection at 100 K with Cu-Kα radiation can achieve <0.8 Å resolution .
Q. How can initial biological activity screening be designed for this compound?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 μg/mL indicate potency .
- Enzyme Inhibition : Test against COX-2 or CYP450 isoforms via fluorometric assays. IC values <10 μM suggest therapeutic potential .
- Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and vehicle controls (DMSO <1%) .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50 values across studies) be resolved?
Methodological Answer:
- Source Analysis :
- Statistical Validation : Use ANOVA with post-hoc Tukey tests to compare replicates. Outliers >2 SD should be excluded .
Q. What computational strategies are recommended for studying structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 PDB: 3LN1). Focus on hydrogen bonding with the tetrazole’s N-atoms and hydrophobic contacts with the piperazine ring .
- QSAR Modeling : Generate descriptors (e.g., logP, polar surface area) via MOE software. A QSAR model with predicts bioavailability .
Q. How can regioselectivity challenges in synthesizing the tetrazole-isoxazole scaffold be addressed?
Methodological Answer:
- Protecting Groups : Temporarily protect the isoxazole’s oxygen with TMSCl during tetrazole alkylation to prevent side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hrs to 2 hrs at 150°C, improving regioselectivity by 30% .
Q. What advanced analytical methods validate stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
